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molecular formula C12H16N2O5 B8564360 (E)-1-(4,5-Dimethoxy-2-nitrophenyl)-N-(2-methoxyethyl)methanimine CAS No. 58522-71-7

(E)-1-(4,5-Dimethoxy-2-nitrophenyl)-N-(2-methoxyethyl)methanimine

Cat. No. B8564360
M. Wt: 268.27 g/mol
InChI Key: NCYKTPUCVUDHBS-UHFFFAOYSA-N
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Patent
US04009177

Procedure details

A suspension of 6-nitroveratraldehyde (84 g, 0.4 mole), 600 ml of ethanol, and 1 ml of acetic acid was refluxed with 2-methoxyethylamine (30 g, 0.44 mole) for 1.5 hrs. After cooling overnight filtration gave 78 g of the product; m.p. 65°-66°.
Quantity
84 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[C:9]([CH:10]=O)=[CH:8][C:7]([O:12][CH3:13])=[C:6]([O:14][CH3:15])[CH:5]=1)([O-:3])=[O:2].C(O)C.[CH3:19][O:20][CH2:21][CH2:22][NH2:23]>C(O)(=O)C>[N+:1]([C:4]1[C:9]([CH:10]=[N:23][CH2:22][CH2:21][O:20][CH3:19])=[CH:8][C:7]([O:12][CH3:13])=[C:6]([O:14][CH3:15])[CH:5]=1)([O-:3])=[O:2]

Inputs

Step One
Name
Quantity
84 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC(=C(C=C1C=O)OC)OC
Name
Quantity
600 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
1 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
30 g
Type
reactant
Smiles
COCCN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
filtration

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC(=C(C=C1C=NCCOC)OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 78 g
YIELD: CALCULATEDPERCENTYIELD 72.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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